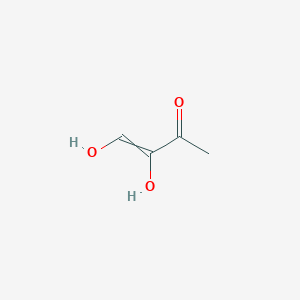

3,4-Dihydroxybut-3-en-2-one

Description

Structure

3D Structure

Properties

CAS No. |

5308-52-1 |

|---|---|

Molecular Formula |

C4H6O3 |

Molecular Weight |

102.09 g/mol |

IUPAC Name |

3,4-dihydroxybut-3-en-2-one |

InChI |

InChI=1S/C4H6O3/c1-3(6)4(7)2-5/h2,5,7H,1H3 |

InChI Key |

UJQSQFIDYGKTJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=CO)O |

Origin of Product |

United States |

Role in Complex Chemical Systems and Biochemical Pathways

Participation in Maillard Reaction Pathways

The Maillard reaction is a non-enzymatic browning process that occurs between amino acids and reducing sugars, typically when heated. wikipedia.orgwikipedia.org This complex cascade of reactions is fundamental to the development of color, aroma, and flavor in a vast array of cooked foods, from baked bread to seared steak. wikipedia.orgnih.gov The reaction proceeds through several stages, starting with the condensation of a sugar's carbonyl group with an amino acid's amino group to form an N-substituted glycosylamine. wikipedia.orgsandiego.edu This initial product is unstable and undergoes rearrangement to form more stable ketosamines, known as Amadori products. wikipedia.orgwikipedia.org The subsequent degradation of these Amadori products is a critical juncture in the reaction, leading to the formation of numerous compounds, including dicarbonyls and reductones, which are key precursors to the final sensory characteristics of the food. sandiego.edubiosyn.com

In the intermediate stages of the Maillard reaction, the Amadori products degrade through various pathways depending on factors like pH. sandiego.edu Under more neutral or basic conditions, Amadori compounds can dehydrate, losing two water molecules to form reductones, such as the enediol form. sandiego.edu These reductones are potent antioxidants. In acidic conditions, degradation pathways favor the formation of α-dicarbonyl compounds like 3-deoxyglucosone. imreblank.ch These dicarbonyls are highly reactive intermediates that can further react to produce a wide range of flavor compounds and contribute to the browning process. biosyn.comresearchgate.net Reductones themselves can also undergo retro-aldol fragmentation, breaking down into smaller, highly reactive carbonyl and dicarbonyl species like diacetyl, pyruvaldehyde, and glyoxal. sandiego.edu

Table 1: Key Intermediates in Maillard Reaction Pathways

| Intermediate Class | Examples | Role |

|---|---|---|

| α-Dicarbonyls | 3-deoxyglucosone, Methylglyoxal, Glyoxal | Highly reactive precursors for flavor and color formation |

| Reductones | Enediols, Dehydroreductones | Antioxidants and precursors to fission products |

Amadori products are central intermediates in the Maillard reaction, and their degradation is a pivotal step that dictates the subsequent chemical pathways. nih.gov The breakdown of these compounds can occur through several mechanisms, including 1,2-enolization and 2,3-enolization, which lead to the formation of key dicarbonyl intermediates. imreblank.ch For instance, 1,2-enolization leads to the formation of 3-deoxyhexosulose, while 2,3-enolization produces 1-deoxy-2,3-hexodiulose. imreblank.ch These intermediates are precursors to compounds like hydroxymethylfurfural (HMF) and furfural, which are significant in flavor development. sandiego.edu The stability and degradation rate of Amadori products can be influenced by factors such as pH; for example, the degradation of a carnosine-glucose Amadori product increases with a higher pH. nih.gov These degradation pathways are responsible for generating the pool of reactive carbonyls and reductones that drive the later stages of the reaction. biosyn.com

The array of reactive intermediates formed from the degradation of Amadori products, including dicarbonyls and reductones, are the primary drivers of non-enzymatic browning and flavor generation. nih.govresearchgate.net These compounds undergo further reactions, such as Strecker degradation with amino acids, aldol (B89426) condensation, and polymerization, to create the final products. wikipedia.orgbiosyn.com The process results in the formation of hundreds of different flavor compounds, including heterocyclic compounds containing nitrogen, oxygen, or sulfur, which impart characteristic roasted, baked, or meaty flavors. nih.gov The brown-colored polymers, known as melanoidins, are formed in the final stage through the condensation of these smaller reactive molecules. wikipedia.orgsandiego.edu The specific flavor profile is highly dependent on the initial reactants (the type of sugar and amino acid) and the reaction conditions. nih.govyoutube.com For example, compounds like 6-acetyl-2,3,4,5-tetrahydropyridine, which provides a biscuit-like flavor, are products of these complex reaction cascades. wikipedia.org

Involvement in Isoprenoid Biosynthesis Pathways (e.g., (3E)-4-hydroxybut-3-enyl diphosphate catalyzed by IspH)

In many bacteria, algae, and plant chloroplasts, the biosynthesis of isoprenoids—a vast class of natural products including vitamins, carotenoids, and hormones—occurs via the non-mevalonate or MEP/DOXP pathway. frontiersin.orgebi.ac.uk The terminal step in this essential pathway is catalyzed by the enzyme (E)-4-hydroxy-3-methylbut-2-enyl diphosphate reductase, commonly known as IspH or LytB. frontiersin.orgnih.gov This enzyme facilitates the reductive dehydroxylation of its substrate, (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP), to produce a mixture of the fundamental five-carbon isoprenoid building blocks: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govuniprot.orguniprot.org

The IspH enzyme is an iron-sulfur protein, containing a [4Fe-4S] cluster at its active site that is crucial for catalysis. frontiersin.orgebi.ac.uk The reaction mechanism involves the binding of the HMBPP substrate to this cluster, followed by a two-electron reduction that eliminates the C4 hydroxyl group. frontiersin.orgnih.gov Because this pathway is essential for the survival of many pathogenic organisms but absent in humans, the IspH enzyme is a significant target for the development of new antimicrobial drugs. frontiersin.org

Table 2: IspH Enzyme Reaction Summary

| Enzyme Name | Abbreviation | Substrate | Products | Cofactor | Pathway |

|---|

Contribution to Atmospheric Chemical Processes (e.g., isoprene oxidation products, hydroxybutenyl nitrates)

Isoprene (C₅H₈) is the most abundant non-methane hydrocarbon released into the Earth's atmosphere, primarily from biogenic sources. nih.govcopernicus.org Its atmospheric oxidation, mainly initiated by hydroxyl (OH) radicals, plays a central role in tropospheric chemistry. copernicus.orgmdpi.com This degradation process is complex, leading to a wide variety of oxygenated products, including hydroxybutenyl nitrates. nih.govresearchgate.net

In the presence of nitrogen oxides (NOx), the peroxy radicals (RO₂) formed from the initial OH-isoprene reaction can react with nitric oxide (NO). This reaction can form a range of isoprene hydroxy nitrates, which act as a sink for NOx in the atmosphere. researchgate.net These nitrates have relatively short atmospheric lifetimes, on the order of hours, and their subsequent oxidation is an important factor in regional ozone and secondary organic aerosol (SOA) formation. nih.govresearchgate.net The oxidation of isoprene can also yield highly oxygenated molecules (HOMs), which are key precursors for the generation of SOA. nih.govresearcher.life The specific products formed, including various C4 and C5 compounds, depend on the atmospheric conditions, particularly the concentration of NOx. nih.govmdpi.com

Formation of Complex Natural Products and Metabolites (e.g., thiophene derivatives with dihydroxybutynyl functionality)

Thiophene derivatives are a class of sulfur-containing heterocyclic compounds found in a variety of natural products and are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.govresearchgate.net While complex natural products containing a specific dihydroxybutynyl functionality are specialized, related structures such as dihydroxy-dimethyl-thiophenone are known to form through natural chemical processes like the Maillard reaction. nih.gov

For instance, 2,4-dihydroxy-2,5-dimethyl-3(2H)-thiophenone (DHDMT) has been identified as a pigment and aroma compound in foods like soy sauce and beer. nih.gov Its formation occurs during the Maillard reaction, with studies showing it can be generated from the reaction of cysteine (a sulfur-containing amino acid) with glucose or fructose (B13574). nih.gov This demonstrates a pathway where simple precursors can lead to the formation of more complex, biologically active thiophene-based metabolites in food systems.

Theoretical and Computational Investigations

Quantum Chemical Studies on Molecular Structure and Conformation

Computational studies on analogous α-hydroxy ketones have shown that intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen can play a significant role in stabilizing certain conformations. rsc.org For 3,4-dihydroxybut-3-en-2-one, several conformers can be envisaged, arising from rotation around the C2-C3 and C3-C4 single bonds, as well as the orientation of the hydroxyl groups.

A detailed conformational analysis of α-hydroxy ketones reveals that the torsional preferences around the hydroxyl and keto functional groups are influenced by both intramolecular interactions in the isolated state and intermolecular interactions in the crystalline state. rsc.org For this compound, theoretical calculations would likely predict a preference for conformations that allow for the formation of an intramolecular hydrogen bond, creating a pseudo-five-membered ring structure. This interaction would contribute to the stabilization of the molecule. The planarity of the enone system is another key factor, with deviations from planarity incurring an energetic penalty.

| Conformer | Dihedral Angle (O=C-C-O) | Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Syn-periplanar | 0° | 0.0 | Intramolecular H-bond |

| Anticlinal | 120° | +2.5 | Gauche interactions |

| Anti-periplanar | 180° | +4.0 | Steric repulsion |

Computational Analysis of Tautomeric Equilibria and Stability

This compound can exist in equilibrium with its tautomeric forms. The primary tautomerism to consider is the keto-enol equilibrium involving the C3 hydroxyl group and the C2 ketone, which would lead to an enediol species. Additionally, the possibility of tautomerization involving the C4 hydroxyl group exists.

Computational studies on the keto-enol tautomerism of related dicarbonyl compounds, such as acetylacetone, have shown that the relative stability of the keto and enol forms is highly dependent on the solvent environment. orientjchem.orgresearchgate.net In the gas phase and non-polar solvents, the enol form can be significantly stabilized by intramolecular hydrogen bonding. researchgate.net Conversely, polar solvents can stabilize the more polar keto form through intermolecular hydrogen bonding. orientjchem.org

For this compound, density functional theory (DFT) calculations could be employed to determine the relative energies of the different tautomers in the gas phase and in various solvents. orientjchem.org Such studies would likely show that the enol form presented, this compound, is a stable tautomer due to the conjugated system and the potential for intramolecular hydrogen bonding. The equilibrium between this enol form and its keto tautomer, 1,2-dihydroxybutane-2,3-dione, would be a key area of investigation. Ab initio studies on similar systems have demonstrated that the stability order of tautomers is sensitive to the level of theory and the inclusion of solvent effects. nih.govcarnegiescience.edu

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) | Key Stabilizing Factors |

|---|---|---|---|

| Keto | +2.5 | 0.0 | Solvent H-bonding |

| Enol (cis) | 0.0 | +1.8 | Intramolecular H-bond, Conjugation |

| Enol (trans) | +5.0 | +4.5 | - |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the tautomerization and rearrangement pathways available to this compound. By modeling the potential energy surface, researchers can identify the transition state structures that connect reactants, intermediates, and products. ucsb.edu

The keto-enol tautomerization of this compound can be modeled to determine the energy barriers for the proton transfer steps. masterorganicchemistry.com These calculations often reveal whether the tautomerization proceeds via a direct intramolecular proton transfer or is mediated by solvent molecules. nih.gov For α-hydroxy ketones, another important reaction is the acyloin rearrangement, which involves the 1,2-shift of a substituent. researchgate.net Theoretical modeling of this rearrangement for this compound would involve locating the transition state for the migration of the hydroxymethyl group or the methyl group.

The characterization of a transition state involves confirming that it is a first-order saddle point on the potential energy surface, which is achieved by performing a frequency calculation and identifying exactly one imaginary frequency corresponding to the reaction coordinate. scm.com The energy of this transition state determines the activation energy of the reaction. Computational studies on similar rearrangements have utilized methods like DFT to map out the reaction pathways and calculate activation barriers. researchgate.net

Advanced Spectroscopic Parameter Prediction (e.g., NMR, IR, UV)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the identification and characterization of molecules.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT calculations. docbrown.infodocbrown.info For this compound, these calculations would predict distinct signals for the methyl, vinyl, and hydroxyl protons, as well as for the four unique carbon atoms. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, including the effects of the carbonyl group, the double bond, and the hydroxyl groups. By comparing the predicted spectra for different tautomers and conformers with experimental data, the dominant species in solution can be identified.

IR Spectroscopy: The infrared (IR) spectrum of this compound can also be predicted computationally. These calculations yield the vibrational frequencies and intensities of the normal modes of the molecule. docbrown.info Key predicted absorptions would include the O-H stretching vibrations (typically broad), the C=O stretching vibration of the ketone, the C=C stretching of the enol, and various C-O stretching and C-H bending vibrations. The positions of these bands can provide structural information; for instance, the C=O stretching frequency is sensitive to conjugation and hydrogen bonding.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions that give rise to the ultraviolet-visible (UV-Vis) spectrum. For this compound, the presence of the enone chromophore would lead to characteristic π → π* and n → π* transitions. The calculated maximum absorption wavelengths (λmax) can be compared with experimental data to confirm the electronic structure of the molecule. nih.gov

| Spectroscopy | Predicted Feature | Approximate Value |

|---|---|---|

| ¹H NMR | δ (CH₃) | ~2.2 ppm |

| δ (=CH) | ~6.0 ppm | |

| ¹³C NMR | δ (C=O) | ~195 ppm |

| δ (C=C) | ~120-140 ppm | |

| IR | ν (O-H) | 3400-3200 cm⁻¹ (broad) |

| ν (C=O) | ~1680 cm⁻¹ | |

| ν (C=C) | ~1620 cm⁻¹ | |

| UV-Vis | λmax (π → π*) | ~220-250 nm |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of 3,4-Dihydroxybut-3-en-2-one in solution. It provides detailed information about the carbon-hydrogen framework and the chemical environment of each atom.

The structure of this compound, which features a methyl group, a ketone, and a dihydroxy-substituted double bond, can be unequivocally confirmed using a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments.

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the methyl protons, the vinyl proton, and the two hydroxyl protons. The methyl protons (H1) adjacent to the ketone would appear as a singlet. The single vinyl proton (H4) would also be a singlet. The two hydroxyl protons (on C3 and C4) would appear as exchangeable singlets, whose chemical shift can be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule: the methyl carbon (C1), the carbonyl carbon (C2), and the two sp²-hybridized carbons of the double bond (C3 and C4). The carbonyl carbon is typically the most deshielded, appearing far downfield. libretexts.org

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. While there are few expected proton-proton couplings across bonds in this specific structure, it would definitively confirm the absence of such couplings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would unambiguously link the ¹H signals for the methyl and vinyl protons to their corresponding ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can reveal through-space proximity of protons, helping to confirm stereochemistry, although in this acyclic system, its utility might be more focused on confirming spatial relationships between the methyl group and the vinyl proton.

Predicted NMR Data for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 (-CH₃) | ~2.2 | ~25 | C2, C3 |

| 2 (C=O) | - | ~198 | - |

| 3 (=C-OH) | - | ~145 | - |

| 4 (=CH-OH) | ~5.8 | ~115 | C2, C3 |

| 3-OH | Variable (broad singlet) | - | - |

| 4-OH | Variable (broad singlet) | - | - |

Note: The chemical shifts are predicted values and can vary based on solvent and experimental conditions.

Isotopic labeling is a powerful method used to trace the pathways of atoms through chemical reactions or biosynthetic routes. libretexts.org In the context of this compound, which can exist in tautomeric forms, isotopic labeling can provide critical mechanistic insights.

For example, studying the formation or reactions of this compound using deuterated precursors, such as deuterated but-3-ene-1,2-diols, would allow researchers to track the source and fate of specific hydrogen atoms using NMR and Mass Spectrometry. If the compound is formed from a sugar degradation pathway, using ¹³C-labeled glucose would reveal which carbon atoms from the original sugar are incorporated into the C4 framework of this compound. This approach is invaluable for elucidating complex reaction mechanisms that are otherwise difficult to probe. princeton.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. For this compound (C₄H₆O₃), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion.

Molecular Ion: The expected monoisotopic mass is 102.0317 Da.

Fragmentation Pattern: In electron ionization (EI-MS), the molecular ion is expected to be observed, though it may be of low intensity. The fragmentation would likely proceed through characteristic losses of small, stable molecules or radicals. Key predicted fragments include:

[M - H₂O]⁺: Loss of a water molecule from the two hydroxyl groups.

[M - CH₃]⁺: Loss of a methyl radical.

[M - CO]⁺: Loss of carbon monoxide.

[CH₃CO]⁺: A prominent peak at m/z 43, corresponding to the acetyl cation, is highly characteristic of methyl ketones. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. chemguide.co.uk The IR spectrum of this compound would be characterized by distinct absorption bands corresponding to its hydroxyl, carbonyl, and alkene groups.

Predicted IR Absorption Frequencies for this compound

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Intensity/Description |

| Hydroxyl | O-H stretch | 3500 - 3200 | Strong, Broad |

| Carbonyl (Ketone) | C=O stretch | 1715 - 1680 | Strong, Sharp |

| Alkene | C=C stretch | 1650 - 1600 | Medium |

| Alcohol | C-O stretch | 1300 - 1100 | Strong |

The O-H stretching band is expected to be broad due to hydrogen bonding. orgchemboulder.comspectroscopyonline.com The C=O stretching frequency is slightly lowered from a typical saturated ketone due to conjugation with the C=C double bond. masterorganicchemistry.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule, known as chromophores. The this compound molecule contains an α,β-unsaturated ketone system (C=C-C=O), which is an effective chromophore that absorbs UV light.

This conjugated system gives rise to a π → π* electronic transition. The presence of two hydroxyl groups on the double bond (auxochromes) is expected to cause a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength compared to a simple unsaturated ketone. The λmax for this compound is predicted to be in the range of 260-290 nm, depending on the solvent polarity.

Chromatographic Separations in Research Contexts (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, purification, and quantification of this compound from complex mixtures, such as reaction media or biological extracts.

Given the polar nature of the compound due to its two hydroxyl groups and ketone functionality, a reversed-phase HPLC (RP-HPLC) method would be most suitable. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. A typical mobile phase would consist of a gradient mixture of water and a polar organic solvent, such as methanol (B129727) or acetonitrile, often with a small amount of acid (e.g., formic acid) to ensure sharp peak shapes. Detection would typically be performed using a UV detector set to the λmax of the compound. This method allows for the effective separation of this compound from other related compounds and impurities.

X-ray Crystallography for Precise Structural Elucidation of Derivatives and Intermediates

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the study of derivatives and intermediates of this compound, which often belong to the butenolide or furanone class, this method provides invaluable insights into molecular conformation, stereochemistry, and intermolecular interactions, which are crucial for understanding their chemical reactivity and biological activity.

Detailed research findings have demonstrated the power of X-ray diffraction in confirming the structures of complex molecules derived from or related to the butenolide scaffold. For instance, the absolute configurations of novel chiral 2(5H)-furanone derivatives have been unequivocally established using this technique. These studies are vital for structure-activity relationship (SAR) analysis, particularly when developing stereospecific therapeutic agents.

One notable application of X-ray crystallography is in the structural confirmation of natural products. The structures of aspersclerotiorones A and B, which are γ-butenolide-furanone dimers isolated from the fungus Aspergillus sclerotiorum, were definitively determined by single-crystal X-ray diffraction. nih.gov This analysis provided precise details of the connectivity and stereochemistry of these complex dimeric structures.

Furthermore, X-ray crystallography has been instrumental in characterizing synthetic intermediates. In the synthesis of chiral 2(5H)-furanone sulfones, the molecular structures of several key intermediates were confirmed by single-crystal X-ray diffraction analysis. researchgate.net This allowed for the unambiguous assignment of the stereochemistry at the C-5 position of the lactone ring, which is a critical factor in their biological evaluation. For example, the (S)-configuration of the chiral center C-5 in 5-bornyloxy-2(5H)-furanone was established through X-ray analysis. researchgate.net

The investigation of sugar-derived lactones, which share the γ-lactone core with butenolides, also heavily relies on X-ray crystallography. The crystal structure of D-lyxono-1,4-lactone and its 2-O-tosyl derivative were elucidated, revealing details about their ring conformation and the nature of intermolecular and intramolecular hydrogen bonding. mdpi.com Such information is critical for their application as chiral building blocks in organic synthesis.

The following tables present representative crystallographic data for derivatives related to the furanone and butenolide framework, illustrating the precision of this analytical method.

Table 1: Crystallographic Data for Selected Furanone Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| 5-bornyloxy-2(5H)-furanone | C₁₄H₂₀O₃ | Orthorhombic | P2₁2₁2₁ | - | - | - | 90 | 90 | 90 | researchgate.net |

| 2,5-bis[(4-fluorophenyl)iminomethyl]furan | C₁₈H₁₂F₂N₂O | Monoclinic | C2/c | - | - | - | 90 | - | 90 |

Table 2: Selected Bond Lengths and Angles for D-lyxono-1,4-lactone

| Parameter | Value |

| C1=O1 Bond Length (Å) | 1.205(2) |

| C1-O4 Bond Length (Å) | 1.346(2) |

| C4-O4 Bond Length (Å) | 1.464(2) |

| O1-C1-C2 Angle (°) | 127.4(2) |

| C2-C1-O4 Angle (°) | 109.8(1) |

| C1-O4-C4 Angle (°) | 109.9(1) |

Data sourced from studies on D-lyxono-1,4-lactone. mdpi.com

These examples underscore the indispensable role of X-ray crystallography in the advanced characterization of furanone and butenolide derivatives, providing a solid structural foundation for further chemical and biological research.

Applications and Future Research Directions in Chemical Synthesis

Utilization as Synthetic Intermediates and Building Blocks

Hydroxyenones are recognized as pivotal synthetic intermediates due to their inherent polyfunctionality. The α,β-unsaturated ketone system is a classic Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles. Furthermore, the carbonyl group can react with nucleophiles, while the double bond can participate in various pericyclic reactions. The hydroxyl groups can be used to direct reactions, act as nucleophiles, or be converted into other functional groups.

This versatile reactivity makes them ideal precursors for a variety of more complex molecules. For instance, α,β-unsaturated carbonyl compounds are widely used intermediates in the synthesis of pharmaceuticals and other biologically active compounds. organic-chemistry.org They serve as foundational components in the synthesis of heterocyclic systems like pyrazolones and pyridinones. mdpi.com The enone structure is also a key component in cycloaddition reactions, which are powerful methods for forming cyclic compounds. In a [2+2] cycloaddition, an enone can react with an alkene under photochemical conditions to form a four-membered cyclobutane ring. study.comfiveable.me Perhaps the most well-known application is the Diels-Alder reaction, a [4+2] cycloaddition, where an enone can act as the dienophile to create a six-membered ring, a common structural motif in many natural products. fiveable.melibretexts.org

The synthetic utility of α'-hydroxyenones, a structural class related to 3,4-Dihydroxybut-3-en-2-one, has been particularly noted. These compounds can serve as 1,4-bidentate templates, which allows for high control in reactions such as asymmetric Diels-Alder cycloadditions and enantioselective conjugate radical reactions. researchgate.net This directing capability is crucial for building stereochemically complex molecules.

Table 1: Selected Synthetic Applications of the Enone Moiety

| Reaction Type | Reactants | Product Class | Significance |

|---|---|---|---|

| Michael Addition | Enone, Nucleophile | β-functionalized ketone | Forms new C-C or C-heteroatom bonds. |

| [4+2] Cycloaddition (Diels-Alder) | Diene, Enone (as dienophile) | Cyclohexene derivative | Rapid construction of six-membered rings with stereocontrol. fiveable.melibretexts.org |

| [2+2] Photocycloaddition | Alkene, Enone | Cyclobutane derivative | Formation of four-membered rings. study.comfiveable.me |

| Heterocycle Synthesis | Enone, Dinucleophile (e.g., hydrazine) | Pyrazolone, Pyridinone, etc. | Access to a wide range of medicinally relevant heterocyclic scaffolds. mdpi.com |

Development of Novel Reaction Methodologies Involving Hydroxyenones

The unique reactivity of hydroxyenones continues to inspire the development of novel synthetic methodologies. A significant area of research is in tandem reactions, also known as cascade or domino reactions. These processes involve multiple bond-forming events occurring in a single operation without isolating intermediates, leading to a rapid increase in molecular complexity from simple starting materials. nih.gov The multiple functional groups of a hydroxyenone make it an ideal substrate for designing such efficient reaction sequences. For example, a reaction might be initiated by a Michael addition, with the resulting enolate intermediate then participating in an intramolecular cyclization. Base-promoted tandem reactions have been developed for the synthesis of complex structures like xanthones and chromones. nih.govnoaa.gov

Cycloaddition reactions remain a cornerstone of organic synthesis, and new variations continue to be explored. study.comfiveable.me While the [4+2] Diels-Alder reaction is well-established, higher-order cycloadditions, such as the [6+4] cycloaddition, offer pathways to more complex polycyclic systems like bicyclo[4.4.1]undecane rings, though these can be challenging to control. organicreactions.orgwikipedia.org The development of catalysts, including metal-based and organocatalytic systems, has significantly broadened the scope and efficiency of cycloadditions involving enone substrates.

Furthermore, reactions that generate hydroxyenone intermediates in situ have proven to be powerful strategies. The Kornblum-DeLaMare (KDM) rearrangement of endoperoxides, for example, furnishes γ-hydroxyenones, which are valuable precursors in natural product synthesis. rsc.org This rearrangement has been featured in the synthesis of complex molecules where the γ-hydroxyenone core is a key structural element. rsc.org

Table 2: Examples of Modern Synthetic Methodologies

| Methodology | Description | Substrate Class | Key Features |

|---|---|---|---|

| Tandem Reactions | Multiple reactions in one pot without isolating intermediates. nih.gov | Polyfunctional molecules (e.g., hydroxyenones) | Increases synthetic efficiency, reduces waste. rsc.orgnih.gov |

| Higher-Order Cycloadditions | Reactions involving more than six π electrons, e.g., [6+4]. organicreactions.org | Trienes, Dienes | Access to complex polycyclic frameworks. fiveable.meorganicreactions.org |

| Kornblum-DeLaMare Rearrangement | Base-catalyzed rearrangement of peroxides to γ-hydroxyenones and 1,4-diketones. rsc.org | Cyclic peroxides | Provides access to key hydroxyenone intermediates for natural product synthesis. rsc.org |

| Organocatalysis | Use of small organic molecules as catalysts. | Enals, Enones, etc. | Metal-free, often highly enantioselective transformations. |

Exploration of Bio-Inspired Synthetic Routes and Green Chemistry Applications

Nature provides a rich source of inspiration for the development of new synthetic strategies. Bio-inspired or biomimetic synthesis seeks to mimic the elegant and efficient ways that enzymes construct complex natural products. doi.org The KDM rearrangement, for instance, is considered a biomimetic reaction as it proceeds through an endoperoxide intermediate, a structure found in biosynthetic pathways. rsc.org This has been applied in the bio-inspired synthesis of natural products like kravanhins A and C. rsc.org Similarly, N-Heterocyclic Carbenes (NHCs) are catalysts that are analogous to the natural cofactor thiamine diphosphate and can be used to mediate bio-inspired reactions like the Stetter reaction in environmentally benign aqueous media. rsc.org

The principles of green chemistry—which aim to reduce or eliminate the use and generation of hazardous substances—are increasingly integral to modern synthesis. scienceinfo.comyoutube.com This involves developing reactions that are more atom-economical, use safer solvents like water, employ renewable starting materials, and operate under milder conditions. nih.govupubscience.com

The synthesis of compounds like hydroxyenones can be approached through greener methods. This includes the use of biocatalysts, which operate under mild conditions, and the development of synthetic routes in aqueous media. rsc.orgupubscience.com For example, organocatalyzed reactions are often considered greener than many metal-catalyzed processes. rsc.org The development of synthetic pathways that begin from renewable feedstocks, such as cellulose derivatives, is a key goal of green chemistry and has been applied to the synthesis of chiral hydroxy-fatty acids. nih.gov The use of efficient, one-pot multicomponent reactions also aligns with green chemistry principles by reducing the number of steps, minimizing solvent use, and saving energy. acs.org

Table 3: Green and Bio-Inspired Synthetic Approaches

| Approach | Principle | Example Application | Benefits |

|---|---|---|---|

| Bio-Inspired Synthesis | Mimicking natural biosynthetic pathways. doi.org | Synthesis of sesquiterpene-tropolones via a hypothesized cycloaddition. nih.gov | Provides novel and efficient routes to complex molecules. rsc.orgrsc.org |

| Aqueous Synthesis | Using water as a reaction solvent. | NHC-catalyzed Stetter reaction performed in pure water. rsc.org | Reduces reliance on toxic, volatile organic solvents; safe and inexpensive. rsc.org |

| Green Catalysis | Use of biocatalysts or environmentally benign catalysts. | Use of biocatalysts in the synthesis of chemical compounds. scienceinfo.com | High selectivity, mild reaction conditions, reduced waste. scienceinfo.comyoutube.com |

| Renewable Feedstocks | Starting from biomass-derived materials. | Synthesis of (R)-3-hydroxy-decanoic acid from levoglucosenone (a cellulose derivative). nih.gov | Reduces dependence on petrochemicals, improves sustainability. nih.govupubscience.com |

Q & A

Q. How can researchers address gaps in mechanistic studies of the compound’s antioxidant activity?

- Methodological Answer :

- Electrochemical Methods : Measure redox potentials via cyclic voltammetry to correlate structure-activity relationships.

- Radical Scavenging Assays : Combine DPPH/ABTS assays with spin-trapping ESR to identify reactive oxygen species (ROS) quenching pathways.

- In Silico Docking : Predict interactions with biological targets (e.g., Keap1-Nrf2 pathway proteins) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.